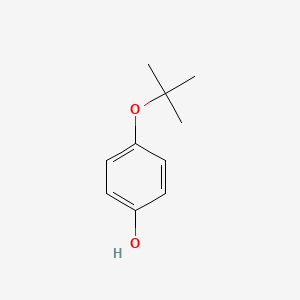

4-(tert-Butoxy)phenol

Description

Historical Overview of 4-(tert-Butoxy)phenol Research Paradigms

Research into phenolic compounds has a long history, with initial focuses on simple phenols and their derivatives obtained from coal tar. cpcb.nic.in The study of alkylphenols, including tert-butylated phenols, evolved with the advancement of synthetic organic chemistry. The development of methods to introduce alkyl groups onto a phenol (B47542) ring, such as Friedel-Crafts alkylation, allowed for the synthesis of compounds like 4-tert-butylphenol (B1678320), a precursor and related compound to this compound. wikipedia.orgpenpet.com

Early research paradigms were often driven by industrial needs, particularly for antioxidants and stabilizers in polymers and fuels. mdpi.com The investigation into sterically hindered phenols, a class to which the precursor 4-tert-butylphenol belongs, was a significant research trend aimed at creating more effective antioxidants. acs.org The synthesis and study of ether derivatives like this compound represent a more specialized area of research, often linked to its use as a protected form of hydroquinone (B1673460) or as an intermediate in the synthesis of more complex molecules. A patented synthesis method, for instance, describes reacting hydroquinone first with chloroacetic chloride and then with butyl bromide to generate 4-butoxy phenol, highlighting a pathway for creating such ether linkages. google.com

Significance of this compound in Contemporary Chemical Science

The importance of this compound lies in its utility as both an industrial chemical and a specialized reagent in organic synthesis.

While specific production data for this compound is not as widely published as for its precursor, 4-tert-butylphenol, the industrial relevance of the latter provides context. 4-tert-butylphenol is a high-production-volume chemical used extensively in the manufacturing of resins, antioxidants, and as a chain terminator in polymerization. industrialchemicals.gov.auchemicalbook.comguidechem.com For example, production volumes in the EU have been reported at up to 100,000 tonnes per year, and in the USA, at over 22,000 tonnes annually. industrialchemicals.gov.au

The primary industrial role of these types of compounds is as intermediates. 4-tert-butylphenol is crucial for producing polycarbonate, phenolic, and epoxy resins. penpet.comindustrialchemicals.gov.au It functions as a chain stopper to control the molecular weight of polymers like polycarbonates. wikipedia.org Similarly, derivatives like this compound can serve as key building blocks. For instance, 4-tert-butylcatechol (B165716), a closely related derivative, is a highly effective polymerization inhibitor for monomers like butadiene and styrene, demonstrating the industrial demand for such substituted phenols. atamanchemicals.comlongchangchemical.com The production of these compounds often involves the alkylation of phenol with olefins like isobutene. wikipedia.orggoogle.com

In the laboratory, this compound and related structures serve as valuable tools in organic synthesis. The tert-butoxy (B1229062) group can function as a protecting group for the phenolic hydroxyl. More broadly, the tert-butyl group on the phenol ring is instrumental in directing reactions and providing stability.

Recent research has shown the utility of tert-butylated phenols in creating complex molecules. For example, 4-tert-butylphenol can be a starting material for synthesizing fluorinated phenols. cas.cz It undergoes oxidative fluorination to form a 4-tert-butyl-4-fluorocyclohexa-2,5-dien-1-one intermediate, which then aromatizes to the desired 4-fluorophenol. cas.cz Furthermore, 4-tert-butylphenol is used in Mannich-type reactions with formaldehyde (B43269) and amines (like thiomorpholine) to create new, more complex phenolic structures. mdpi.com The compound has also been employed as a carbon and energy source for specific bacterial strains, indicating its role in biodegradation research. guidechem.comasm.org

Classification and Structural Context within Phenolic Compounds

Phenolic compounds are a broad class of organic molecules characterized by a hydroxyl (-OH) group attached directly to an aromatic ring. ebi.ac.uk They are classified based on the number of phenol units (simple phenols vs. polyphenols) or the nature of the substituents on the ring. cpcb.nic.inebi.ac.uk

This compound is classified as a phenol ether. Its core structure is a phenol, but the hydroxyl group of a hydroquinone molecule is etherified with a tert-butyl group. This distinguishes it from alkylphenols like 4-tert-butylphenol, where the tert-butyl group is directly attached to the carbon skeleton of the benzene (B151609) ring. nih.gov The presence of the ether linkage and the second hydroxyl group gives it different properties compared to simple alkylphenols. The bulky tert-butyl group provides significant steric hindrance, a feature that is often exploited in antioxidant chemistry to stabilize the resulting phenoxy radical. mdpi.com

Structurally, it is a derivative of hydroquinone (1,4-dihydroxybenzene). The introduction of the tert-butoxy group breaks the symmetry of hydroquinone and modifies its electronic and physical properties, such as solubility and reactivity. While soluble in organic solvents like ethanol (B145695) and acetone, its solubility in water is limited. solubilityofthings.com

Data Tables

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound | 4-tert-Butylphenol |

| CAS Number | 2460-87-9 scbt.com | 98-54-4 nih.gov |

| Molecular Formula | C₁₀H₁₄O₂ thermofisher.com | C₁₀H₁₄O nih.gov |

| Molecular Weight | 166.22 g/mol thermofisher.com | 150.22 g/mol nih.gov |

| Appearance | Pale brown to gray powder thermofisher.com | White crystalline solid ontosight.ai |

| Melting Point | 149.0-156.0 °C thermofisher.com | 99-101 °C ontosight.ai |

| Boiling Point | Not specified | 237-239 °C ontosight.ai |

| Solubility in Water | Limited solubilityofthings.com | Sparingly soluble ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIICLJLSRUHUBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179350 | |

| Record name | p-Tert-butoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2460-87-9 | |

| Record name | p-Tert-butoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002460879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tert-butoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Butoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TERT-BUTOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W56A32OU8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Reactions of 4 Tert Butoxy Phenol

Established Synthetic Routes for 4-(tert-Butoxy)phenol and Analogues

The industrial production of this compound and its analogues predominantly relies on the alkylation of phenols. Various methods have been developed to optimize this process, focusing on catalyst efficiency, selectivity, and environmentally benign conditions.

The acid-catalyzed alkylation of phenol (B47542) with isobutylene is a primary industrial method for producing 4-tert-butylphenol (B1678320), a closely related compound. In this electrophilic substitution reaction, isobutylene, activated by an acid catalyst, forms a tert-butyl carbocation which then attacks the electron-rich phenol ring. The para-substituted product, 4-tert-butylphenol, is generally favored due to steric hindrance at the ortho positions, though 2-tert-butylphenol is a common side product wikipedia.org.

Similarly, tert-butanol can be used as the alkylating agent in the presence of an acid catalyst. This reaction also proceeds through the formation of a tert-butyl carbocation. The choice between isobutylene and tert-butanol often depends on economic and operational factors. The reaction is of significant industrial importance for producing various butylated phenols that serve as intermediates for antioxidants, phenolic resins, and other specialty chemicals ijarse.com.

Table 1: Comparison of Alkylating Agents for Phenol

| Alkylating Agent | Catalyst Type | Key Features |

|---|---|---|

| Isobutylene | Acid catalysts (e.g., sulfonic acids) | High reactivity; requires pressure management. google.com |

| Tert-butanol | Acid catalysts (e.g., zeolites, ionic liquids) | Easier to handle than gaseous isobutylene; reaction conditions can influence selectivity. ijarse.comrsc.orgbegellhouse.com |

Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction that involves the alkylation of an aromatic ring using an alkyl halide, alcohol, or alkene in the presence of a Lewis acid or Brønsted acid catalyst cerritos.edu. For the synthesis of substituted phenols like this compound, this approach offers versatility. The reaction mechanism involves the formation of a carbocation from the alkylating agent, which then undergoes electrophilic aromatic substitution on the phenol ring cerritos.edu.

Common Lewis acid catalysts include aluminum chloride (AlCl₃) and boron trifluoride (BF₃) ijarse.combeilstein-journals.org. A significant challenge in Friedel-Crafts alkylation is controlling the regioselectivity (ortho vs. para substitution) and preventing polyalkylation, as the alkylated product is often more nucleophilic than the starting material cerritos.edu. The use of sterically hindered substrates and careful selection of reaction conditions can mitigate these issues cerritos.edu. For instance, the synthesis of 4-tert-butyl-2-(α-methylbenzyl)phenol from 4-tert-butylphenol and styrene is achieved through a Friedel-Crafts reaction using a mixed acid catalyst of phosphoric acid and acid anhydride google.com.

To overcome the drawbacks of homogeneous catalysts, such as corrosion and difficulty in separation, significant research has focused on solid acid catalysts. These heterogeneous catalysts are often more environmentally friendly and allow for easier product purification.

Several types of solid acid catalysts have been investigated for the tert-butylation of phenol:

Cation-exchange resins: Strongly acidic sulfonated polystyrene-polydivinylbenzene ion-exchange resins are used industrially. For optimal yields, a two-reactor system with different temperatures is employed to manage the exothermic alkylation and subsequent isomerization/transalkylation nih.gov.

Zeolites: Zeolites, such as Zr-containing Beta zeolites, have been shown to be effective for the selective alkylation of phenol with tert-butanol. The pore structure and the nature of the acid sites (Brønsted and Lewis) within the zeolite play a crucial role in determining the product distribution rsc.org. Mesoporous molecular sieves like AlMCM-41 have also been studied nih.gov.

Modified Clays: Fe-bentonite has been demonstrated as an excellent catalyst for the alkylation of phenol with tert-butanol, achieving high conversion and selectivity for the para-substituted product begellhouse.com.

Ionic Liquids: Room-temperature ionic liquids (RTILs) have emerged as green alternatives, acting as both catalysts and solvents. For example, 1H-imidazole-1-acetic acid tosylate ([HIMA]OTs) and 1-butyl-3-methylimidazoliumhexafluorophosphate ([bmim]PF6) have shown high conversion and good selectivity in the alkylation of phenol with tert-butanol nih.govresearchgate.netacs.org.

Table 2: Performance of Various Acid-Activated Catalysts in Phenol Alkylation

| Catalyst | Alkylating Agent | Phenol Conversion (%) | Selectivity to 4-tert-butylphenol (%) | Reference |

|---|---|---|---|---|

| Zr-containing Beta zeolite | Tert-butanol | 71 | - (Selectivity to 2,4-DTBP was 18.5%) | rsc.org |

| Fe-bentonite | Tert-butanol | 100 (TBA conversion) | 81 | begellhouse.com |

| [HIMA]OTs (Ionic Liquid) | Tert-butanol | 100 (TBA conversion) | - | acs.org |

| N-methyl imidazole-based ionic liquid | Tert-butanol | 86 | 57.6 | nih.gov |

Advanced Derivatization Strategies Utilizing this compound as a Precursor

The functional groups of this compound, namely the hydroxyl group and the activated aromatic ring, allow for a variety of derivatization reactions, making it a valuable precursor in the synthesis of more complex molecules.

4-tert-Butylphenol is a key precursor in the production of its corresponding glycidyl ether, which serves as a reactive diluent in epoxy resin formulations smolecule.com. The synthesis involves the reaction of 4-tert-butylphenol with epichlorohydrin in the presence of a base, typically sodium hydroxide wikipedia.orgsmolecule.com. The tert-butyl group helps to lower the viscosity of the resin mixture, improving its processability smolecule.com. These glycidyl ethers are used in various applications, including coatings, adhesives, and sealants smolecule.com. The reactive epoxide ring of the glycidyl ether can undergo ring-opening polymerization and other nucleophilic substitution reactions, making it a versatile building block in organic synthesis smolecule.com.

The hydroxyl group of this compound can be deprotonated to form the corresponding phenoxide. This phenoxide can act as a nucleophile or as a ligand in the formation of organometallic complexes. For instance, organotin(IV) phenoxides have been synthesized by reacting organotin(IV) chlorides with 2-tert-butylphenol in the presence of a base researchgate.net. These complexes have been characterized using various spectroscopic techniques researchgate.net. The synthesis of phenoxyl radicals from sterically hindered phenols, such as derivatives of 2,6-di-tert-butylphenol (B90309), can be achieved through oxidation of the corresponding phenol acs.org. These stable radicals are of interest for studying reaction mechanisms and in materials science.

Preparation of Perfumery Ingredients from this compound

While this compound itself is not typically used directly as a fragrance ingredient, its derivatives play a role in the perfume industry. The chemical structure of this compound can be modified to produce compounds with desirable olfactory properties. For instance, related compounds like 2,4-di-tert-butylcyclohexanone are synthesized from precursors such as 2,4-di-tert-butylphenol (B135424) and are valued as perfume materials. google.com Additionally, other alkylated phenols serve as intermediates in the synthesis of fragrance components.

The synthesis of perfumery ingredients often involves multi-step processes. For example, the hydrogenation of 2,4-di-tert-butylphenol, a related alkylated phenol, using a nickel catalyst yields 2,4-di-tert-butylcyclohexanol. google.com Subsequent oxidation of this alcohol produces the target ketone, 2,4-di-tert-butylcyclohexanone. google.com

Ortho-Alkylation and Regioselective Synthesis of Alkylated Phenols

The selective introduction of alkyl groups at the ortho-position of phenols is a significant transformation in organic synthesis, leading to valuable intermediates for various applications. orgsyn.org Traditional Friedel-Crafts alkylation methods often lack regioselectivity, yielding a mixture of ortho, meta, and para isomers. orgsyn.org However, specific catalytic systems have been developed to achieve high ortho-selectivity.

Rhenium-catalyzed ortho-alkylation of phenols with alkenes provides a method for the regioselective synthesis of mono-alkylated phenols. orgsyn.org This reaction proceeds exclusively at the position ortho to the hydroxyl group and typically stops after the introduction of a single alkyl chain. orgsyn.org The presence of the hydroxyl group is crucial for the reaction to proceed. orgsyn.org

Another approach involves the use of aluminum phenoxide as a catalyst for the ortho-alkylation of phenols. google.com More specifically, an aluminum salt of an aromatic thiol, such as thiophenol, can act as an ortho-directing catalyst in the reaction between a phenol and an olefin. google.com

The regioselective derivatization of phenols can also be achieved using other transition metal catalysts. For example, Cu(II) catalysts, such as Cu(OAc)₂, have been employed for the ortho-amination of phenols. nih.gov Similarly, ruthenium catalysts like [RuCl₂(p-cymene)]₂ can facilitate the ortho-alkenylation of phenolic carbamates. nih.gov

Table 1: Rhenium-Catalyzed Alkylation of Phenol Derivatives with 1-Dodecene

| Phenol Derivative | Product | Yield (%) |

|---|---|---|

| Phenol | 2-Dodecylphenol | 99 |

| 4-Methoxyphenol | 2-Dodecyl-4-methoxyphenol | 96 |

| 4-Chlorophenol | 4-Chloro-2-dodecylphenol | 73 |

O-tert-Butoxycarbonylation of Phenols

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis. The O-tert-butoxycarbonylation of phenols involves the introduction of this group onto the phenolic oxygen atom. This can be achieved by reacting the phenol with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base or catalyst. researchgate.netresearchgate.net

The reaction can be performed under phase transfer conditions, which allows for the efficient tert-butoxycarbonylation of phenols, alcohols, enols, and thiols in high yields. researchgate.net The Boc group on phenols is notably labile to basic conditions, which allows for its selective removal. researchgate.net For instance, the Boc group on 1-tert-butoxycarbonyloxybenzene can be cleaved with sodium methoxide in methanol. researchgate.net

The lability of the Boc group on phenols towards bases is influenced by the substituents on the aromatic ring. Electron-withdrawing groups increase the sensitivity of the Boc group to base-mediated cleavage. researchgate.net

Table 2: Cleavage of the Boc Group on Phenols with Bases

| Substrate | Base/Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 1-(tert-Butoxycarbonyloxy)benzene | 0.5% MeONa/CHCl₃ | 1 | 88 |

| 1-(tert-Butoxycarbonyloxy)benzene | 15 N NH₄OH/MeOH (2/1) | 5 | 94 |

| 1-(tert-Butoxycarbonyloxy)benzene | 25% Piperidine/CHCl₃ | 6 | 86 |

| Methyl 4-(tert-butoxycarbonyloxy)benzoate | 1% Piperidine/CH₂Cl₂ | 20 | 89 |

Synthesis of Phthalocyanine Derivatives

This compound can serve as a precursor for the synthesis of substituted phthalonitriles, which are key intermediates in the preparation of phthalocyanine derivatives. Phthalocyanines are large, aromatic macrocyclic compounds with a wide range of applications, including as pigments, in nonlinear optics, and as photosensitizers in photodynamic therapy. thieme-connect.de

The synthesis of phthalocyanine derivatives often begins with the nucleophilic substitution of a nitro group on a phthalonitrile with a phenoxide. For example, 4-nitrophthalonitrile can be reacted with 4-tert-butylphenol to yield 4-(4-tert-butylphenoxy)phthalonitrile. researchgate.net

The subsequent cyclotetramerization of the substituted phthalonitrile, often in the presence of a metal salt, leads to the formation of the corresponding metal-containing phthalocyanine. researchgate.netresearchgate.net For instance, the cyclotetramerization of 4-[2,6-di-(tert-butyl)-4-methylphenoxy]phthalonitrile can be used to synthesize Zinc (II), Magnesium (II), and Lutetium (III) acetate phthalocyanines. researchgate.net

Kinetic and Mechanistic Investigations of this compound Reactions

Reaction Pathway Elucidation through Intermediates Identification

Understanding the reaction pathways of this compound degradation and transformation is crucial for environmental and industrial applications. Studies have focused on identifying intermediates to elucidate the mechanisms of these reactions.

In the atmospheric degradation of 4-tert-butylphenol initiated by hydroxyl (OH) radicals, both addition and abstraction reactions are possible. researchgate.net Theoretical studies suggest that the addition of OH radicals to the aromatic ring is a more significant pathway than hydrogen abstraction from the phenolic hydroxyl group. researchgate.net

The metabolism of 4-tert-butylphenol by certain microorganisms has also been investigated. For example, the bacterium Sphingobium fuliginis has been shown to utilize 4-tert-butylphenol as a sole carbon and energy source. nih.gov The metabolic pathway is initiated by the hydroxylation of 4-tert-butylphenol to form 4-tert-butylcatechol (B165716). nih.gov This intermediate is then further metabolized via a meta-cleavage pathway, ultimately leading to the formation of 3,3-dimethyl-2-butanone. nih.gov

During the photocatalytic degradation of 4-tert-butylphenol, various intermediates can be formed. In studies involving the photocatalyst Ag₂CO₃, intermediates such as 2,4-di-tert-butylphenol have been identified. researchgate.net

Catalysis Systems in this compound Derivatization

Various catalytic systems have been developed for the derivatization of this compound and related compounds, enabling selective and efficient transformations.

In the context of photocatalysis, silver carbonate (Ag₂CO₃) has been shown to be an effective catalyst for the degradation of 4-tert-butylphenol under simulated solar light. mdpi.com The efficiency of the degradation is influenced by factors such as the initial concentration of the phenol, the catalyst dosage, and the presence of various anions in the solution. mdpi.com

For the ortho-alkylation of phenols, rhenium carbonyl complexes, such as Re₂(CO)₁₀, have been utilized as catalysts. orgsyn.org These catalysts promote the regioselective addition of alkenes to the ortho-position of the phenolic hydroxyl group. orgsyn.org

Transition metal catalysts are also employed in cross-coupling reactions to form C-C and C-heteroatom bonds. For instance, copper (II) acetate can mediate the ortho-amination of phenols. nih.gov Ruthenium complexes have been used for the selective ortho-alkenylation of phenolic carbamates. nih.gov

The enzymatic oxidation of 4-tert-butylphenol has been studied using tyrosinase. nih.gov The reaction proceeds through an induction period, and the kinetics are influenced by the concentrations of the enzyme and the substrate. nih.gov The addition of 4-tert-butylcatechol can reduce or eliminate this induction period. nih.gov

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 2,4-di-tert-butylcyclohexanone |

| 2,4-di-tert-butylphenol |

| 2,4-di-tert-butylcyclohexanol |

| 1-Dodecene |

| 1-tert-butoxycarbonyloxybenzene |

| Di-tert-butyl dicarbonate |

| Methyl 4-(tert-butoxycarbonyloxy)benzoate |

| Phthalonitrile |

| Phthalocyanine |

| 4-Nitrophthalonitrile |

| 4-(4-tert-butylphenoxy)phthalonitrile |

| 4-[2,6-di-(tert-butyl)-4-methylphenoxy]phthalonitrile |

| Zinc (II) phthalocyanine |

| Magnesium (II) phthalocyanine |

| Lutetium (III) acetate phthalocyanine |

| 4-tert-butylcatechol |

| 3,3-dimethyl-2-butanone |

| Silver carbonate |

| Rhenium (V) oxide |

| Copper (II) acetate |

| Tyrosinase |

| Thiophenol |

| [RuCl₂(p-cymene)]₂ |

Phase Transfer Catalysis Applications in Ethers Synthesis

Phase-transfer catalysis (PTC) is a powerful methodology for conducting reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. This technique is particularly valuable in the synthesis of ethers (O-alkylation) from phenolic compounds, offering significant advantages from a green chemistry perspective by potentially reducing or eliminating the need for environmentally incompatible dipolar aprotic solvents like DMF, DMSO, and THF researchgate.net. The application of PTC facilitates the transfer of the phenoxide anion from an aqueous or solid phase to an organic phase where it can react with an alkylating agent.

In the context of synthesizing ethers from substituted phenols, PTC has been shown to be highly effective. The process typically involves a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), which acts as the catalyst researchgate.netresearchgate.net. This catalyst forms an ion pair with the phenoxide anion, transporting it into the organic phase containing the alkylating agent. This method minimizes side reactions, such as C-alkylation, by reducing the presence of hydrogen bonding species that would otherwise solvate the electronegative oxygen of the phenoxide, thus promoting selective O-alkylation phasetransfercatalysis.com.

While specific studies detailing the use of this compound as a substrate in PTC-mediated ether synthesis are not extensively documented in readily available literature, the general principles are directly applicable. The synthesis of various ethers from structurally similar phenols, like 4-tert-butylphenol, has been successfully demonstrated using this approach researchgate.netresearchgate.netbcrec.id. For instance, the O-alkylation of 4-tert-butylphenol has been achieved with high conversion rates in short reaction times using a continuous flow apparatus under biphasic liquid/liquid conditions researchgate.netresearchgate.net.

The reaction can be performed under either liquid-liquid (L-L) or solid-liquid (S-L) PTC conditions. In a typical S-L PTC system, a solid base like potassium carbonate is used, which can offer advantages in terms of reaction control and selectivity phasetransfercatalysis.comphasetransfercatalysis.com. The choice of catalyst and reaction conditions plays a crucial role in the efficiency of the etherification.

Table 1: General Conditions for PTC O-Alkylation of Phenols

| Parameter | Description | Example | Source |

|---|---|---|---|

| Substrate | A phenolic compound. | 4-tert-butylphenol | researchgate.netresearchgate.net |

| Base | Inorganic base to form the phenoxide. | Potassium Hydroxide (KOH), Potassium Carbonate (K2CO3) | bcrec.idphasetransfercatalysis.com |

| Catalyst | Quaternary ammonium or phosphonium salt. | Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfate, Aliquat 336 | researchgate.netphasetransfercatalysis.comphasetransfercatalysis.com |

| Solvent System | Biphasic liquid-liquid or solid-liquid. | Dichloromethane/water, Toluene, Acetonitrile | researchgate.netphasetransfercatalysis.com |

| Alkylating Agent | An alkyl halide or sulfate. | Benzyl bromide, 1-Bromobutane | researchgate.netbcrec.id |

| Temperature | Typically ranges from room temperature to moderate heating. | 40-60 °C | bcrec.idphasetransfercatalysis.com |

This methodology provides a versatile and efficient route for the synthesis of a wide range of ethers from phenolic precursors, including this compound. The ability to use less hazardous solvents and achieve high selectivity makes PTC an attractive option for industrial applications phasetransfercatalysis.com.

Development of Cleaner Production Processes for this compound

The development of cleaner, more sustainable production processes is a central goal in modern chemical manufacturing. For this compound, this involves moving away from traditional synthetic methods that may use corrosive catalysts, hazardous solvents, and generate significant waste streams. Green chemistry approaches focus on improving efficiency and minimizing environmental impact through the use of recyclable catalysts, safer reagents, and waste reduction.

A key area for developing cleaner production processes is the replacement of conventional homogeneous acid catalysts, such as sulfuric acid, with solid acid catalysts. Homogeneous catalysts are often corrosive and difficult to separate from the reaction mixture, leading to purification challenges and waste generation nih.gov. In contrast, solid acid catalysts, such as zeolites, acidic ion-exchange resins, and acid-activated clays, are heterogeneous, allowing for easy separation from the reaction product by simple filtration and subsequent reuse nih.gov. This not only simplifies the process but also reduces waste and lowers costs.

For the synthesis of related compounds like 4-tert-butylphenol, which involves the alkylation of phenol, various solid acid catalysts have been investigated to improve the process's environmental footprint. Zr-containing Beta zeolites, for example, have been shown to be effective for the selective alkylation of phenol rsc.org. Similarly, dealuminated montmorillonite clay has been used as an efficient catalyst in the liquid-phase alkylation of p-cresol with tert-butyl alcohol researchgate.net. These catalysts offer high conversion and selectivity under milder conditions than traditional methods. The principles demonstrated in these syntheses are applicable to the production of this compound, which can be synthesized via the etherification of hydroquinone (B1673460) with a tert-butylating agent like isobutylene or tert-butanol.

Another approach to cleaner production involves optimizing reaction conditions and solvents. The use of continuous flow reactors, as demonstrated in the PTC O-alkylation of phenols, can lead to higher yields, shorter reaction times, and improved safety and control over the process researchgate.netresearchgate.net. Furthermore, addressing the downstream environmental impact is also a component of cleaner production. For instance, methods for the effective removal of related phenolic compounds from wastewater, such as electrochemical oxidation, are being developed to minimize the environmental footprint of the entire product lifecycle arviatechnology.com.

Table 2: Comparison of Traditional vs. Cleaner Synthesis Approaches

| Feature | Traditional Production Methods | Cleaner Production Processes |

|---|---|---|

| Catalyst | Homogeneous liquid acids (e.g., H2SO4) | Heterogeneous solid acids (e.g., Zeolites, Ion-exchange resins) |

| Catalyst Separation | Difficult; often requires neutralization, leading to salt waste. | Easy; simple filtration. |

| Catalyst Reusability | Generally not reusable. | High reusability over multiple cycles. |

| Corrosivity | High, requiring specialized equipment. | Low, less corrosive to equipment. |

| Byproducts/Waste | Higher potential for byproducts and waste generation. | Higher selectivity, leading to less waste. |

| Solvents | May use hazardous or environmentally persistent solvents. | Focus on using safer, recyclable, or eliminating solvents. |

By adopting principles of green chemistry, such as the use of recyclable solid acid catalysts and optimizing reaction systems, the production of this compound can be made more efficient, economical, and environmentally benign.

Applications in Advanced Materials Science and Industrial Chemistry Research

Polymer Science and Resin Production

In the synthesis of polymers and resins, precise control over molecular architecture is paramount to achieving desired material properties. 4-tert-butylphenol (B1678320) serves as a critical agent in this process, primarily due to its monofunctional nature.

Role as a Monofunctional Chain Stopper and End Capper in Polymerization

During polymerization, difunctional monomers like bisphenol A are used as chain extenders to build long polymer chains. wikipedia.org In contrast, 4-tert-butylphenol possesses only one reactive site—the hydroxyl group—making it monofunctional. wikipedia.orgvinatiorganics.com This characteristic prevents it from forming further linkages and extending the polymer chain.

Consequently, it is intentionally introduced into polymerization reactions as a "chain stopper" or "end capper." wikipedia.orgvinatiorganics.com By reacting with the growing end of a polymer chain, it effectively terminates further growth. This function is crucial for regulating the final molecular weight and molecular weight distribution of the polymer, which in turn dictates its physical and mechanical properties. wikipedia.org

Integration into Phenolic, Polycarbonate, and Epoxy Resins

One of the most significant industrial applications of 4-tert-butylphenol is as a chemical intermediate in the production of various high-performance resins. industrialchemicals.gov.au Its major uses are in the manufacturing of polycarbonate, phenolic, and epoxy resins. wikipedia.orgvinatiorganics.comindustrialchemicals.gov.au

Phenolic Resins: It is a key monomer in the production of oil-soluble para-tert-butylphenol formaldehyde (B43269) resins. wikipedia.org These resins are integral to the formulation of adhesives, particularly neoprene-based adhesives, coatings, and printing inks. vinatiorganics.comhexiechem.com

Polycarbonate Resins: It is widely used in the synthesis of polycarbonates, not as a primary building block but as a modifier to control chain length. wikipedia.orgmade-in-china.com

Epoxy Resins: 4-tert-butylphenol can be reacted with epichlorohydrin to produce glycidyl ether, which is then used as a reactive diluent or hardener in epoxy resin formulations. wikipedia.orgvinatiorganics.comvinatiorganics.com This modification enhances properties such as flexibility and adhesion.

Molecular Weight Modification in Polycarbonate Manufacturing

The precise control of molecular weight is especially critical in polycarbonate manufacturing to tailor properties like melt viscosity, impact strength, and processability. 4-tert-butylphenol is considered an optimal end-capping agent for this purpose. researchgate.netresearchgate.net Research has demonstrated a clear relationship between the concentration of 4-tert-butylphenol added during polymerization and the resulting molecular weight of the polycarbonate.

As an end-capping agent, it is used to adjust the molecular weight and viscosity during the continuous production of polycarbonates. vinatiorganics.com Studies have shown that increasing the concentration of 4-tert-butylphenol leads to a predictable decrease in the average molecular weight of the resulting polymer. researchgate.netresearchgate.net For instance, in one study on the melt polymerization of branched polycarbonates, the addition of just 0.05 mol% of 4-tert-butylphenol resulted in a number average molecular weight of 20,000. researchgate.net

| Concentration of 4-tert-Butylphenol (mol%) | Resulting Number Average Molecular Weight (Mn) | Reference |

|---|---|---|

| 0.05 | 20,000 | researchgate.net |

| 0.05 - 0.15 | 20,000 - 30,000 | researchgate.net |

Antioxidant and Stabilizer Functions in Materials

The phenolic hydroxyl group in 4-tert-butylphenol allows it to function as an effective antioxidant. The bulky tert-butyl group enhances its solubility in organic materials and stabilizes the resulting phenoxy radical, making it an efficient scavenger of free radicals that cause material degradation. nih.gov This property is utilized to extend the service life of various materials. hexiechem.com

Applications in Rubber and Cellulose Ester Plastics

4-tert-butylphenol is employed as an antioxidant and anti-cracking agent in the rubber industry. industrialchemicals.gov.auvinatiorganics.commade-in-china.com Its incorporation into rubber formulations, including neoprene, helps to prevent oxidative degradation caused by heat, light, and environmental exposure, thereby preserving the mechanical properties and extending the durability of the final products. hexiechem.com It also serves as a stabilizer in cellulose ester plastics. industrialchemicals.gov.au

Stabilization in Paints, Coatings, and Printing Inks

In the formulation of paints, coatings, and printing inks, 4-tert-butylphenol and resins derived from it act as stabilizers. industrialchemicals.gov.auvinatiorganics.com It can be used as an anti-cracking agent and an additive that improves the performance and longevity of coatings. made-in-china.comchchem.com Phenolic resins based on 4-tert-butylphenol are specifically used to produce coating resins and printing ink resins, contributing to their stability and performance characteristics. vinatiorganics.comvinatiorganics.com

Mitigation of Oxidative Degradation in Consumer Products

Phenolic compounds, particularly those with bulky alkyl groups like 4-tert-butylphenol (PTBP), are widely employed as antioxidants and stabilizers in a broad spectrum of consumer products. guidechem.commdpi.com Their primary function is to inhibit oxidation, thereby preserving the quality, extending the shelf life, and protecting materials from oxidative degradation. guidechem.com This class of synthetic antioxidants, often referred to as tert-butyl phenolic antioxidants (TBP-AOs), is incorporated into materials such as plastics, rubber, cosmetics, food packaging, and adhesives. mdpi.comsemanticscholar.org

The antioxidant mechanism of PTBP stems from the ability of its hydroxyl (-OH) group to donate a hydrogen atom, which neutralizes free radicals and terminates the chain reactions characteristic of oxidation. guidechem.com The presence of the bulky tert-butyl group provides steric hindrance, which enhances the stability of the resulting phenoxy radical and prevents it from undergoing rapid side reactions. guidechem.com This structural feature makes PTBP and related compounds highly effective in protecting polymers like polycarbonate resins, epoxy resins, and polyvinyl chloride (PVC) from environmental oxidative effects. chchem.com It is an authorized additive in food packaging contact materials, where it helps maintain the integrity of the packaging during its service life.

Thermal Stability Studies in Fuel and Lubricant Additives

The thermal stability of 4-tert-butylphenol is a critical property that enables its use as an additive to increase the oxidative stability of fuels and lubricants. wikipedia.orgresearchgate.net Research has demonstrated that information on the thermal behavior of PTBP allows for a more substantiated approach to its application in these high-temperature environments. wikipedia.orgresearchgate.net Studies have been conducted to identify the components of its thermolysis reaction mixture and to develop kinetic models of the degradation process. wikipedia.org

The table below summarizes findings from thermal stability research on phenolic antioxidants.

| Antioxidant Type | Studied Application | Key Finding |

| 4-tert-butylphenol | Fuel & Lubricant Additive | Possesses thermal stability that facilitates its use to increase the oxidative stability of fuels and lubricants. wikipedia.orgresearchgate.netresearchgate.net |

| Phenolic Antioxidants (General) | Lubricants | The addition of phenolic antioxidants provides a clear enhancement in the resistance of base oils to thermal–oxidative degradation. ejournal.by |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | Lubricants | Shows better thermal–oxidative resistance when mixed with other antioxidants like diphenylamine compared to when used alone. ejournal.by |

Specialized Industrial Uses (Data Pertaining to 4-tert-butylphenol)

Plasticizer Functions

4-tert-butylphenol has documented use as a plasticizer, particularly for cellulose acetate. nih.gov Plasticizers are additives that increase the plasticity or fluidity of a material, making it softer and more flexible. In polymer science, the incorporation of a plasticizer like PTBP can modify the physical properties of the final product to meet specific performance requirements. Its role as a plasticizer is one of its several functions in the broader polymer and plastics industry. wikipedia.orgtaylorandfrancis.com

Raw Material for Adhesives and Insulating Varnishes

A primary and high-volume application of 4-tert-butylphenol is as a monomer and chemical intermediate in the production of synthetic resins, particularly oil-soluble phenolic resins and epoxy resins. penpet.com These resins are fundamental components in the formulation of a wide range of industrial products, including adhesives and insulating varnishes. vinatiorganics.comvinatiorganics.combluelotuschem.com

When condensed with formaldehyde, PTBP forms para-tertiary butylphenol formaldehyde resin (PTBP-FR), a thermoplastic resin used extensively in commercial adhesives for bonding materials like leather and rubber. wikipedia.org This accounts for a significant portion of its global use. vinatiorganics.com The resins derived from PTBP are also critical raw materials for:

Coating Resins: Used in paints and other surface coatings. vinatiorganics.com

Printing Inks: Forms the resinous binder in certain ink formulations. vinatiorganics.com

Insulating Varnishes: Applied to electrical components like coils for insulation and protection. vinatiorganics.com

Wood Laminate Resins: Used in the production of laminated wood products. vinatiorganics.com

In polymer synthesis, because PTBP is monofunctional (having only one reactive site on the phenol (B47542) ring for polymerization), it also serves as a "chain stopper" or "endcapper." wikipedia.orgbluelotuschem.com This function allows manufacturers to control the extent of polymerization and regulate the final molecular weight of polymers like polycarbonates. vinatiorganics.com

Antimicrobial Properties in Cleaning Agents

While phenols as a chemical class are among the oldest known disinfectants, specific data on 4-tert-butylphenol's role in modern cleaning agents is limited. msdvetmanual.com Phenolic compounds generally act as antimicrobial agents by denaturing and coagulating proteins, effectively functioning as protoplasmic poisons to a wide range of microorganisms. msdvetmanual.com

However, research into related compounds offers insight. For instance, 4-tert-pentylphenol, a structurally similar alkylphenol, is reported to be used as an antibacterial ingredient in cleaning and washing agents. Furthermore, other substituted phenols like 2,4-di-tert-butylphenol (B135424) have been identified as potent antimicrobial and antifungal agents in various studies. researchgate.net Due to toxicity concerns and the development of alternative active ingredients, the use of many traditional phenolic disinfectants in consumer and household cleaning products has declined. cloroxpro.com

Environmental Behavior, Biodegradation, and Remediation Studies of 4 Tert Butoxy Phenol

Environmental Distribution and Occurrence in Aquatic and Terrestrial Systems

Recent studies have confirmed the presence of 4-(tert-butoxy)phenol in a range of aquatic environments. This distribution is a direct consequence of its industrial production and use, leading to its release into wastewater streams and subsequent dispersal.

Presence in River Waters, Seawaters, and Sediments

This compound has been identified as a contaminant in diverse aquatic systems. Its detection has been reported in river waters, seawaters, and both river and marine sediments. nih.gov The compound's moderate water solubility and potential for adsorption to particulate matter contribute to its presence in both the water column and benthic zones. The accumulation in sediments is of particular concern as sediments can act as a long-term reservoir for pollutants, potentially leading to chronic exposure for aquatic organisms.

Detection in Sewage Treatment Plant Effluents and Wastewater

A primary pathway for the entry of this compound into the environment is through the discharge of treated wastewater. The compound has been consistently detected in the effluent from sewage treatment plants and industrial wastewater treatment facilities. nih.gov This indicates that conventional wastewater treatment processes may not be sufficient for the complete removal of this compound, leading to its continuous introduction into receiving water bodies. The presence of this compound in wastewater highlights the need for more advanced treatment technologies to mitigate its environmental release.

Biodegradation Mechanisms and Microbial Transformations

The biodegradation of this compound by microorganisms is a critical process that determines its persistence and fate in the environment. Research has focused on identifying bacteria capable of utilizing this compound as a carbon and energy source and elucidating the biochemical pathways involved in its degradation.

Isolation and Characterization of this compound-Utilizing Bacteria

Several bacterial strains with the ability to degrade this compound have been successfully isolated from environmental samples. Notably, researchers have identified strains of Sphingobium fuliginis from the rhizosphere sediment of the common reed, Phragmites australis, that can utilize this compound as their sole source of carbon and energy. nih.gov

In one study, three such strains, designated TIK-1, TIK-2, and TIK-3, were isolated through enrichment cultures. nih.gov The strain TIK-1 demonstrated the ability to completely degrade a 1.0 mM concentration of this compound within 12 hours, a process that was accompanied by cell growth. nih.gov Further investigations with Sphingobium fuliginis OMI, another isolated strain, have also confirmed its capacity to degrade this compound. researchgate.net The isolation of these bacterial strains is a significant step towards developing bioremediation strategies for environments contaminated with this pollutant.

Biochemical Pathway Elucidation: Meta-Cleavage and Ipso-Hydroxylation

The metabolic pathway for the degradation of this compound by Sphingobium fuliginis has been elucidated through detailed biochemical studies. The initial step in the degradation process involves the hydroxylation of the phenolic ring. acs.orgnih.gov This is followed by a meta-cleavage of the resulting catechol intermediate. nih.govacs.orgnih.gov The involvement of a meta-cleavage pathway was confirmed in experiments using 3-fluorocatechol, an inhibitor of meta-cleavage enzymes. In the presence of this inhibitor, the degradation of the catechol intermediate was blocked, confirming the crucial role of this enzymatic step. nih.gov While not explicitly detailed for this compound in the provided context, ipso-hydroxylation is a known mechanism for the degradation of some alkylphenols, where the alkyl group is substituted by a hydroxyl group.

Identification of Internal Metabolites (e.g., 4-tert-Butylcatechol (B165716), 3,3-Dimethyl-2-butanone)

During the biodegradation of this compound by Sphingobium fuliginis TIK-1, key metabolic intermediates have been identified using gas chromatography-mass spectrometry (GC-MS). The initial hydroxylation of this compound leads to the formation of 4-tert-butylcatechol. nih.gov This intermediate was observed to accumulate transiently in culture media before being further metabolized. nih.gov

Subsequent to the meta-cleavage of the 4-tert-butylcatechol ring, another significant metabolite, 3,3-dimethyl-2-butanone, is formed. nih.gov This compound, which retains the tert-butyl structure of the parent molecule, was also detected and monitored over the course of the degradation experiments. nih.gov The identification of these metabolites provides a clear picture of the biochemical transformations that occur during the microbial breakdown of this compound.

Table 1: Key Data on the Biodegradation of this compound by Sphingobium fuliginis TIK-1

| Parameter | Observation |

| Bacterial Strain | Sphingobium fuliginis TIK-1 |

| Degradation Time | Complete degradation of 1.0 mM this compound within 12 hours |

| Initial Metabolite | 4-tert-Butylcatechol |

| Subsequent Metabolite | 3,3-Dimethyl-2-butanone |

| Degradation Pathway | Initiated by hydroxylation followed by a meta-cleavage pathway |

Environmental Persistence and Bioaccumulation Potential

While specific data on the environmental half-life of this compound in different environmental compartments like soil and water are not extensively documented, studies on structurally similar alkylphenols, such as 4-tert-octylphenol (B29142), indicate a tendency for environmental persistence. nih.gov A theoretical study on the atmospheric fate of 4-tert-butylphenol (B1678320) calculated its atmospheric lifetime to be approximately 10.8 months, suggesting a moderate level of persistence in the air. researchgate.net Biodegradation is expected to be a significant fate process in soil and water, particularly in the presence of adapted microorganisms. nih.gov

The bioaccumulation potential of this compound in aquatic organisms is considered to be low to moderate. Measured bioconcentration factor (BCF) values for 4-tert-butylphenol are in the range of 20 to 120. nih.gov The BCF is a measure of the extent of a chemical's concentration in an organism relative to its concentration in the surrounding water. These BCF values suggest a limited tendency for this compound to accumulate in the tissues of aquatic organisms. nih.gov

Photodegradation, the breakdown of compounds by light, is a key process influencing the environmental persistence of this compound. Research has explored various photodegradation techniques, including direct photolysis and advanced oxidation processes (AOPs).

Direct photolysis with UV-C light can degrade 4-tert-butylphenol, though the efficiency is often enhanced by the addition of oxidizing agents. tandfonline.comresearchgate.net Studies have shown that the degradation rate of 4-tert-butylphenol follows the order: UV/S₂O₈²⁻ > UV/H₂O₂ > UV-C. tandfonline.com The use of the UV/S₂O₈²⁻ system has been proven effective, with the degradation rate being influenced by factors such as the concentration of the persulfate, pH, temperature, and irradiation intensity. tandfonline.com

Photocatalysis using semiconductor materials has also been investigated for the degradation of this compound. Catalysts such as silver carbonate (Ag₂CO₃) and titanium dioxide-based materials (Ti₂O₃/TiO₂) have been shown to be effective under simulated solar light. mdpi.comnu.edu.kzmdpi.com For instance, complete degradation of a 5 ppm solution of 4-tert-butylphenol was achieved in 60 minutes using 200 mg/L of Ag₂O₃. mdpi.comnu.edu.kz The efficiency of photocatalytic degradation can be influenced by the presence of various ions in the water. For example, carbonate and nitrate (B79036) ions have been found to inhibit the photodegradation of 4-tert-butylphenol, while chloride and bicarbonate ions can enhance it. mdpi.com

Table 2: Efficiency of Different Photodegradation Methods for this compound

| Method | Catalyst/Oxidant | Light Source | Efficiency | Reference |

|---|---|---|---|---|

| Direct Photolysis | None | UV-C | Moderate | tandfonline.com |

| Advanced Oxidation | H₂O₂ | UV | High | tandfonline.com |

| Advanced Oxidation | S₂O₈²⁻ | UV | Very High | tandfonline.com |

| Photocatalysis | Ag₂CO₃ | Simulated Solar | Complete degradation (5 ppm in 60 min) | mdpi.comnu.edu.kz |

| Photocatalysis | mTiO-650 | Solar | 89.8% degradation in 150 min | mdpi.com |

Fugacity models are valuable tools for predicting the environmental distribution of chemicals. nih.govwikipedia.org These models use the concept of fugacity, which can be thought of as the "escaping tendency" of a chemical from a particular environmental phase (e.g., air, water, soil, sediment). unipd.it By calculating the fugacity of a compound in different compartments, scientists can predict its partitioning behavior and ultimate fate in the environment.

The application of a fugacity model to this compound would require key physical and chemical properties of the compound as inputs. trentu.ca These include its molecular weight, water solubility, vapor pressure, and octanol-water partition coefficient (Log Kow). trentu.ca Based on these properties, the model can estimate the distribution of this compound among various environmental media. Given its moderate water solubility and Log Kow, a fugacity model would likely predict that this compound will partition to a significant extent into soil and sediment when released into the environment.

Fugacity models are typically structured in levels of increasing complexity (Levels I, II, and III) to provide a comprehensive picture of a chemical's environmental behavior. ulisboa.pt

Level I calculates the equilibrium distribution of a chemical in a closed environment.

Level II considers a steady-state scenario with inputs and outputs, including advection (movement with a fluid) and degradation.

Level III provides a more realistic non-equilibrium, steady-state assessment of a chemical's fate, accounting for transport between different environmental compartments.

Bioremediation Strategies for this compound Contamination

Bioremediation, the use of biological organisms to clean up contaminated sites, offers a promising and environmentally friendly approach for addressing this compound pollution. Strategies can be broadly categorized as in situ (treatment at the contaminated site) and ex situ (excavation and treatment elsewhere).

The isolation of microbial strains with a high capacity for degrading this compound is a cornerstone of effective bioremediation. As previously discussed, Sphingobium fuliginis strain TIK-1 is a prime candidate for bioaugmentation, a strategy that involves introducing specific microorganisms to a contaminated site to enhance the degradation of the target pollutant. asm.org The ability of this strain to utilize 4-tert-butylphenol as a sole carbon source and its rapid degradation kinetics make it a strong candidate for use in bioreactors for treating contaminated water or for direct application to contaminated soils. asm.orgnih.gov Another strain, Sphingobium fuliginis OMI, has also been identified as capable of degrading 4-tert-butylphenol and other alkylphenols. acs.orgnih.govsemanticscholar.orgresearchgate.net

Phytoremediation, which uses plants to remove, contain, or degrade environmental contaminants, is another potential strategy. The presence of plants can create a favorable environment in the rhizosphere (the soil region around plant roots) for the growth of pollutant-degrading microorganisms. The discovery of S. fuliginis in the rhizosphere of Phragmites australis suggests that this plant could be used in constructed wetlands or for phytoremediation of sites contaminated with 4-tert-butylphenol. asm.org The plant roots may provide a habitat and essential nutrients for the bacteria, thereby enhancing the in-situ biodegradation of the compound.

In addition to bioaugmentation and phytoremediation, other bioremediation techniques that could be applied to this compound contamination include:

Biostimulation: This involves the addition of nutrients and oxygen to a contaminated site to stimulate the activity of indigenous microorganisms that are capable of degrading the pollutant.

Landfarming: Contaminated soil is excavated and spread over a prepared bed to stimulate microbial activity through aeration and the addition of nutrients.

Composting: Contaminated soil is mixed with organic materials such as wood chips or agricultural waste to enhance the degradation of the pollutant by thermophilic microorganisms.

The selection of the most appropriate bioremediation strategy will depend on the specific characteristics of the contaminated site, including the concentration of this compound, the soil type, and the hydrogeological conditions.

Biological Activities and Toxicological Mechanisms of 4 Tert Butoxy Phenol and Its Derivatives

Endocrine Disrupting Potentials and Receptor Interactions of 4-(tert-Butoxy)phenol and its Derivatives

Interaction with Estrogen Receptors

This compound, and more broadly its related compound 4-tert-butylphenol (B1678320), are recognized for their potential to interact with the endocrine system. nih.gov As a non-hindered phenol (B47542), 4-tert-butylphenol is anticipated to exhibit estrogenic properties. nih.gov Investigations have indicated that it has the potential to act as an endocrine disruptor by mimicking the activity of natural estrogen and binding to the estrogen receptor (ER). nih.gov This interaction can alter the function of the endocrine system, potentially leading to adverse health effects. nih.gov

The estrogenic activity of 4-tert-butylphenol is supported by a high degree of concordance between various in vitro assays and computational models, which collectively suggest weak estrogenic activity. nih.gov For instance, in the ToxCast ER agonist model, 4-tert-butylphenol recorded a score of 0.161, surpassing the activity threshold of ≥0.1. nih.gov This indicates a positive result for estrogenic potential. Furthermore, structurally similar analogues have also demonstrated estrogenic activity in such assays. nih.gov In vivo data from uterotrophic assays further substantiates these findings, with 4-tert-butylphenol showing activity at certain concentrations. nih.gov The ability of 4-tert-butylphenol to bind to the estrogen receptor underscores its classification as a substance of potential concern for endocrine disruption. researchgate.net

Activation of Retinoid X Receptors (RXRs) by Alkylated Phenols

Certain derivatives of this compound, specifically other alkylated phenols, have been identified as activators of Retinoid X Receptors (RXRs). nih.govnih.gov RXRs are a class of nuclear receptors that play a crucial role in regulating various physiological processes by forming heterodimers with other nuclear receptors, such as the Peroxisome Proliferator-Activated Receptor (PPAR) and the Liver X Receptor (LXR). medchemexpress.comwikipedia.org

One notable derivative, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), has been shown to directly bind to and activate RXRα. nih.govnih.gov This activation is significant because the RXR is a heterodimerization partner for approximately one-third of the nuclear receptors in humans, including those involved in metabolism and development. wikipedia.orgnih.gov The interaction of 2,4-DTBP with RXRα has been confirmed through the solving of its crystal structure, which elucidates the specific binding mode. nih.gov This structural understanding has allowed for predictions about the activity of related compounds, suggesting that the chemical composition of alkylated phenols strongly influences their endocrine-disrupting effects. nih.govnih.gov The activation of RXRs by these compounds indicates a potential mechanism through which they can act as endocrine disruptors and influence metabolic processes. nih.govnih.gov

Effects on Vitellogenin Induction in Aquatic Organisms

Alkylphenols, a class of compounds to which this compound belongs, are recognized as endocrine disrupters in aquatic environments. nih.govresearchgate.net A key indicator of estrogenic activity in aquatic organisms, particularly in male fish, is the induction of vitellogenin (VTG) synthesis. nih.gov Vitellogenin is a precursor to egg yolk protein and is typically produced by females in response to endogenous estrogens. nih.gov Its presence in males is an established biomarker for exposure to estrogenic compounds. nih.gov

Studies have demonstrated that exposure to various alkylphenols, such as nonylphenol and octylphenol, leads to a significant increase in plasma vitellogenin levels in male fish. nih.gov For example, male carp (B13450389) exposed to these compounds through injection, feeding, or immersion in water showed significantly elevated VTG concentrations. nih.gov This response has been observed in various fish species and serves as a sensitive endpoint for assessing the estrogenic effects of environmental pollutants. nih.gov The induction of vitellogenin in male fish exposed to alkylphenols highlights the potential for these chemicals to disrupt normal reproductive and endocrine functions in aquatic ecosystems. researchgate.net

Cytotoxicity and Cell Physiology Impacts

Induction of Adipogenesis in Human Mesenchymal Stem Cells

Derivatives of this compound, such as 2,4-di-tert-butylphenol (2,4-DTBP), have been investigated for their potential to act as "obesogens," chemicals that can promote obesity. nih.govnih.gov Research using human mesenchymal stem cells (MSCs) has shown that exposure to 2,4-DTBP can lead to an increase in lipid accumulation and the expression of genes that are markers for adipogenesis, the process by which fat cells develop. nih.govbiorxiv.org

The mechanism behind this induction of adipogenesis involves the activation of the peroxisome proliferator-activated receptor γ (PPARγ)-retinoid X receptor (RXR) heterodimer. biorxiv.orgresearchgate.net Specifically, 2,4-DTBP has been found to activate this pathway by directly binding to and activating RXRα, rather than PPARγ. nih.govnih.gov This was confirmed through antagonist assays where the effects of 2,4-DTBP on lipid accumulation were inhibited by an RXRα antagonist. biorxiv.org These findings suggest that certain alkylated phenols can influence fat cell differentiation, highlighting a potential role as environmental contributors to obesity through their interaction with nuclear receptor signaling pathways. nih.govnih.gov

Melanocyte Death Mechanisms and Depigmentation Phenomena

4-tert-butylphenol (4-TBP), a related compound, is known to be selectively damaging to melanocytes, the pigment-producing cells in the skin, which can lead to skin depigmentation, a condition sometimes referred to as occupational vitiligo. nih.govresearchgate.net At higher concentrations, 4-TBP is more cytotoxic to melanocytes than to other skin cells like keratinocytes. nih.gov

The mechanism of melanocyte death induced by 4-TBP involves the induction of cellular stress and apoptosis. oup.comoup.com Exposure to 4-TBP can lead to the generation and secretion of heat shock protein 70 (HSP70) by melanocytes. nih.govnih.gov This stress response, in turn, can sensitize the melanocytes to be killed by immune cells, such as dendritic cells. nih.govnih.gov Specifically, 4-TBP-exposed melanocytes show increased expression of death receptors, making them more susceptible to apoptosis. nih.gov This process of oxidative stress and subsequent apoptotic cell death is considered a key mechanism by which 4-TBP can induce vitiligo, as the death of melanocytes leads to the loss of skin pigment. oup.comoup.com

In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., HeLa)

The cytotoxic potential of alkylphenols, including derivatives of this compound, has been a subject of scientific investigation. Studies on various human cell lines demonstrate that the cytotoxic effects are often dose-dependent and cell-type specific. For instance, the viability of human melanocyte cell lines is significantly impacted by exposure to 4-tertiary butyl phenol (4-TBP), a closely related compound.

Research has shown that at a concentration of 250 μM, 4-TBP significantly reduces the viability of immortalized melanocyte cell lines, PIG1 and PIG3V, to 59.1% and 37.5% respectively after 72 hours of exposure. nih.gov In contrast, primary fibroblast and melanocyte cultures were not significantly affected at this concentration, indicating a higher sensitivity in the immortalized cell lines. nih.gov Fibroblasts, in general, showed less sensitivity to 4-TBP than melanocytes. nih.gov

While specific data on this compound's effect on HeLa (human cervical cancer) cells is limited, broader studies on alkylphenols suggest that the structure of the alkyl substituent plays a crucial role. Increased length and molecular bulkiness of the substituent on the phenol ring have been inferred to have an important influence on cytotoxicity. This suggests that the tert-butoxy (B1229062) group would contribute to the molecule's cytotoxic profile.

| Compound | Cell Line | Concentration (μM) | Exposure Time (h) | Cell Viability (%) | Reference |

|---|---|---|---|---|---|

| 4-tertiary Butyl Phenol (4-TBP) | PIG1 (Immortalized Melanocytes) | 250 | 72 | 59.1 | nih.gov |

| 4-tertiary Butyl Phenol (4-TBP) | PIG3V (Immortalized Vitiligo Melanocytes) | 250 | 72 | 37.5 | nih.gov |

| 4-tertiary Butyl Phenol (4-TBP) | Primary Melanocytes | 250 | 72 | Not significantly affected | nih.gov |

| 4-tertiary Butyl Phenol (4-TBP) | Primary Fibroblasts | 250 | 72 | Not significantly affected | nih.gov |

Impact on Cell Survival Genes and Oxidative Stress Pathways

Phenolic compounds, including tert-butylated derivatives, are known to modulate cellular signaling pathways involved in cell survival and oxidative stress. A key pathway influenced by these compounds is the Nrf2 (NF-E2-related factor 2) pathway, a primary regulator of cellular defense against oxidative and electrophilic stress. nih.govresearchgate.net

Tert-butylhydroquinone (B1681946) (tBHQ), a metabolite of the synthetic phenolic antioxidant butylated hydroxyanisole (BHA), is a potent activator of Nrf2. nih.govresearchgate.net Activation of Nrf2 leads to the transcription of a wide array of cytoprotective genes, including antioxidant enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1). nih.gov Studies have shown that 4-Acetoxyphenol, another phenolic derivative, protects retinal pigment epithelial (RPE) cells from oxidative stress-induced necrosis by stabilizing Nrf2 and inducing its translocation to the nucleus, thereby upregulating NQO1 and HO-1. nih.gov This suggests that the antioxidant effects of some phenolic compounds are mediated through the activation of endogenous defense mechanisms.

Furthermore, exposure to certain alkylphenols can impact immune signaling pathways. For example, 4-tert-octylphenol (B29142) has been shown to enhance the production of interleukin-4 (IL-4), a key cytokine in allergic responses, in T cells. This effect is mediated through the stimulation of calcineurin-dependent activation of the Nuclear Factor of Activated T-cells (NF-AT). nih.gov This indicates that beyond direct antioxidant effects, these compounds can modulate specific gene expression programs that control cell function and survival.

Antioxidant and Pro-oxidant Activity Studies

Tert-butylated phenols are widely recognized for their antioxidant properties, which are leveraged in various industrial applications, from food preservation to plastics stabilization. However, their activity is complex and can sometimes involve pro-oxidant effects.

Radical Scavenging Activity (e.g., DPPH, FRAP Assays)

The antioxidant capacity of phenolic compounds is frequently evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay. The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical. The FRAP assay measures the reduction of the ferric-tripyridyltriazine ([Fe(III)-TPTZ]) complex to the ferrous ([Fe(II)-TPTZ]) form. nih.gov

While specific IC50 values (the concentration required to scavenge 50% of radicals) for this compound are not widely documented, data for related compounds illustrate the potent radical scavenging activity of this class. For example, tert-butylhydroquinone (TBHQ) and butylated hydroxytoluene (BHT) are well-characterized synthetic phenolic antioxidants.

| Compound | Assay | IC50 / EC50 Value (µg/mL) | Reference |

|---|---|---|---|

| tert-Butylhydroquinone (TBHQ) | DPPH | 22.20 | nih.gov |

| Propyl Gallate (PG) | DPPH | 8.74 | nih.gov |

| Hydroquinone (B1673460) (HQ) | DPPH | 11.34 | nih.gov |

| tert-Butylhydroquinone (TBHQ) | ABTS | 33.34 | nih.gov |

| Propyl Gallate (PG) | ABTS | 18.17 | nih.gov |

Note: Lower IC50/EC50 values indicate higher antioxidant activity.

Mechanism of Antioxidant Action of Tert-Butyl Phenolic Antioxidants

The antioxidant mechanism of tert-butyl phenolic compounds, often referred to as hindered phenols, is centered on their ability to act as chain-breaking antioxidants. partinchem.com The process involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical (R•), effectively neutralizing it and terminating the oxidative chain reaction. vinatiorganics.comnih.gov

R• + Ar-OH → R-H + Ar-O•

The resulting phenoxy radical (Ar-O•) is relatively stable and unreactive, preventing it from propagating the chain reaction. partinchem.com This stability is conferred by two key structural features:

Resonance Stabilization : The unpaired electron on the oxygen atom can be delocalized across the aromatic ring. partinchem.com

Steric Hindrance : The bulky tert-butyl groups positioned ortho and/or para to the hydroxyl group physically obstruct the radical center on the oxygen atom. vinatiorganics.com This steric hindrance makes it difficult for the phenoxy radical to react with other molecules, further enhancing its stability and preventing it from acting as a pro-oxidant. vinatiorganics.com

Influence of Substituent Nature on Antioxidant Capabilities

The antioxidant efficacy of phenolic compounds is highly dependent on the nature and position of substituents on the aromatic ring. nih.gov Electron-donating groups, such as alkyl (e.g., tert-butyl) and alkoxy (e.g., methoxy, tert-butoxy) groups, increase the electron density on the phenolic oxygen. This weakens the O-H bond, making the hydrogen atom easier to donate and thus enhancing the radical scavenging activity. researchgate.net

The position of these substituents is also critical. Ortho and para substitutions are generally more effective at stabilizing the resulting phenoxy radical through resonance and steric effects. researchgate.net For instance, the presence of a bulky tert-butyl group at the ortho position significantly contributes to the stability of the phenoxy radical. In this compound, the tert-butoxy group at the para position acts as an electron-donating group, which is expected to enhance its hydrogen-donating ability and contribute positively to its antioxidant potential.

Other Biological Effects

Beyond their antioxidant and cytotoxic properties, derivatives of this compound exhibit a range of other biological activities, including potential endocrine disruption and modulation of cellular differentiation.

One notable effect is the potential to act as an "obesogen." Studies on 2,4-di-tert-butylphenol (2,4-DTBP) have shown that it can induce adipogenesis (the formation of fat cells) in human mesenchymal stem cells. biorxiv.org This activity was found to be mediated through the activation of the Retinoid X Receptor (RXR), a key nuclear receptor involved in regulating metabolism and development. biorxiv.org

Furthermore, as mentioned previously, certain alkylphenols can influence the immune system. 4-tert-octylphenol enhances the production of IL-4, suggesting a potential to exacerbate allergic inflammatory responses. nih.gov In a different context, 4-tertiary butyl phenol has been shown to sensitize melanocytes to killing by dendritic cells, an effect relevant to the pathogenesis of vitiligo, a depigmenting skin disorder. nih.gov These findings underscore the diverse and complex biological roles of this class of chemical compounds.

Antifungal Activity (e.g., against Aspergillus niger, Fusarium oxysporum)

Derivatives of this compound, particularly 2,4-di-tert-butylphenol (2,4-DTBP), have demonstrated significant antifungal properties against a range of phytopathogenic fungi. researchgate.netnih.gov Research has highlighted its efficacy against species such as Aspergillus niger and Fusarium oxysporum, which are known to cause considerable damage to crops. researchgate.netnih.gov The antifungal mechanism of these compounds is multifaceted, involving the inhibition of spore germination and the disruption of fungal cell structure. researchgate.net

Studies have shown that 2,4-DTBP, a volatile organic compound produced by microbes like Pseudomonas monteilii, can inhibit the hyphal growth of Fusarium oxysporum in vitro. researchgate.net The compound disrupts the fungal cell membrane and induces oxidative stress, which leads to the inhibition of fungal growth. researchgate.net For instance, at a concentration of 100 μg/mL, 2,4-DTBP was found to significantly inhibit the mycelial growth of Phytophthora capsici by approximately 50%. nih.gov The fungicidal activity of related compounds has also been observed against Penicillium chrysogenum. researchgate.net The mechanism of action includes causing hyphal deformation and disrupting β-tubulin assembly. researchgate.net

The table below summarizes the observed antifungal effects of 2,4-di-tert-butylphenol on selected fungal species.

| Fungal Species | Observed Effect | Reference |

| Fusarium oxysporum | Inhibition of hyphal growth; Disruption of cell membrane; Induction of oxidative stress. | researchgate.netresearchgate.net |

| Aspergillus niger | Fungicidal activity; Inhibition of spore germination. | researchgate.net |

| Phytophthora capsici | ~50% inhibition of mycelial growth at 100 µg/mL. | nih.gov |

| Candida albicans | Inhibition and disruption of biofilms. | mdpi.com |

Anti-inflammatory Responses

Phenolic compounds, including derivatives of this compound, are recognized for their anti-inflammatory properties. mdpi.comsci-hub.se The anti-inflammatory activity of compounds like 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs has been documented in numerous studies. nih.govmdpi.com These compounds can act as potent dual inhibitors of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the metabolic pathways of arachidonic acid that lead to the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. sci-hub.se

For example, a series of synthesized 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones showed anti-inflammatory activities equipotent to indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), but with reduced ulcerogenic effects. sci-hub.se Other related compounds, such as 2-tert-butyl-4-methoxyphenol (B74144) (BHA) and 2,4,6-tri-tert-butylphenol (B181104) (TBP), have been shown to inhibit the expression of cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) genes in lipopolysaccharide (LPS)-stimulated cells. researchgate.net Similarly, certain 2-(4-(tert-butyl)phenoxy)-N-(1-phenylethyl)acetamide derivatives have been evaluated for their anti-inflammatory activity. nih.gov

The research into these compounds represents a class of potential NSAIDs that also possess antioxidant properties, which can contribute to their anti-inflammatory effects. sci-hub.se

Enzyme Inhibition Studies (e.g., α-glucosidase, α-amylase)

Phenolic compounds are known inhibitors of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which play a crucial role in postprandial hyperglycemia. rsc.orgnih.gov Inhibition of these enzymes can delay carbohydrate digestion and glucose absorption, representing a key therapeutic strategy for managing type 2 diabetes. nih.gov